molecular formula C9H9BrN2O B14844065 4-Bromo-N-cyclopropylpicolinamide CAS No. 947534-65-8

4-Bromo-N-cyclopropylpicolinamide

Cat. No.: B14844065
CAS No.: 947534-65-8
M. Wt: 241.08 g/mol
InChI Key: RWVXPUXNRYNKNH-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclopropylpicolinamide is a chemical compound with the molecular formula C9H9BrN2O. It is a derivative of picolinamide, where a bromine atom is substituted at the 4-position of the pyridine ring, and a cyclopropyl group is attached to the nitrogen atom of the amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-cyclopropylpicolinamide typically involves the bromination of picolinamide followed by the introduction of the cyclopropyl group. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the 4-position of the pyridine ring. The cyclopropyl group can then be introduced via a nucleophilic substitution reaction using cyclopropylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-cyclopropylpicolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamides, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

4-Bromo-N-cyclopropylpicolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-N-cyclopropylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-N-cyclopropylpicolinamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

CAS No.

947534-65-8

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

4-bromo-N-cyclopropylpyridine-2-carboxamide

InChI

InChI=1S/C9H9BrN2O/c10-6-3-4-11-8(5-6)9(13)12-7-1-2-7/h3-5,7H,1-2H2,(H,12,13)

InChI Key

RWVXPUXNRYNKNH-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=NC=CC(=C2)Br

Origin of Product

United States

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